molecular formula C15H12Cl4N2O B4599176 1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea

1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea

Cat. No.: B4599176
M. Wt: 378.1 g/mol
InChI Key: CYONIZXZVFLBQM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl groups in its structure suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 2,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl groups may enhance binding affinity and specificity, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]thiourea: Similar structure with a sulfur atom replacing the oxygen in the urea group.

    1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]carbamate: Similar structure with a carbamate group instead of the urea group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea is unique due to its specific substitution pattern and the presence of two dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O/c1-8(11-4-2-9(16)6-13(11)18)20-15(22)21-10-3-5-12(17)14(19)7-10/h2-8H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYONIZXZVFLBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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